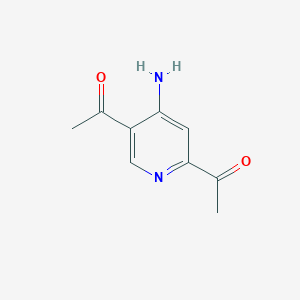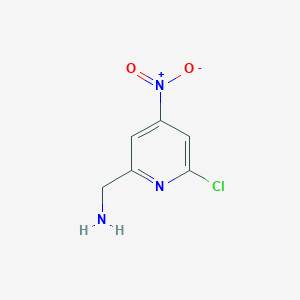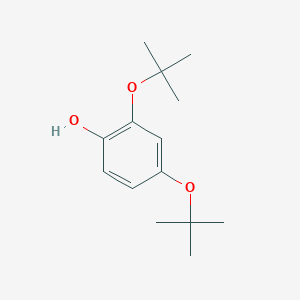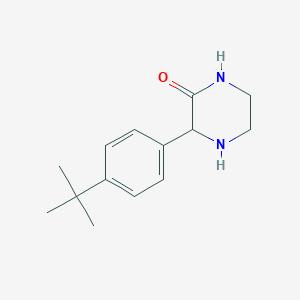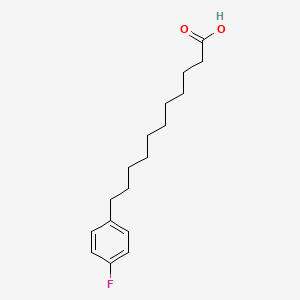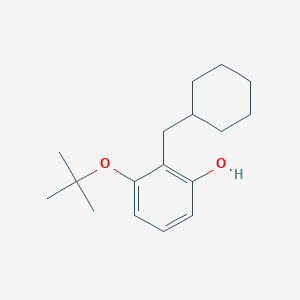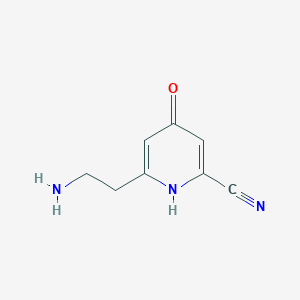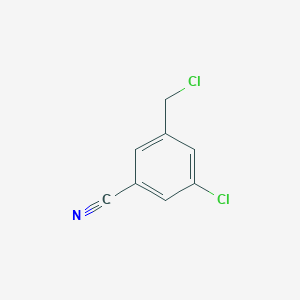
Ethyl (6-acetyl-5-hydroxypyridin-2-YL)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (6-acetyl-5-hydroxypyridin-2-YL)acetate is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol This compound is characterized by the presence of a pyridine ring substituted with acetyl and hydroxyl groups, as well as an ethyl ester group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (6-acetyl-5-hydroxypyridin-2-YL)acetate typically involves the reaction of 6-acetyl-5-hydroxypyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
化学反应分析
Types of Reactions: Ethyl (6-acetyl-5-hydroxypyridin-2-YL)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed:
Oxidation: Formation of 6-acetyl-5-pyridinecarboxylic acid.
Reduction: Formation of 6-(1-hydroxyethyl)-5-hydroxypyridine.
Substitution: Formation of 6-acetyl-5-hydroxypyridine-2-carboxylic acid.
科学研究应用
Ethyl (6-acetyl-5-hydroxypyridin-2-YL)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to biologically active pyridine derivatives.
作用机制
The mechanism of action of Ethyl (6-acetyl-5-hydroxypyridin-2-YL)acetate is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of the hydroxyl and acetyl groups may enhance its binding affinity to these targets, leading to its observed biological effects.
相似化合物的比较
Ethyl 2-(6-hydroxypyridin-3-yl)acetate: Similar structure but lacks the acetyl group.
2-Pyridone Derivatives: These compounds share the pyridine ring but differ in the substituents attached to the ring.
Uniqueness: Ethyl (6-acetyl-5-hydroxypyridin-2-YL)acetate is unique due to the presence of both acetyl and hydroxyl groups on the pyridine ring, which may confer distinct chemical and biological properties compared to other pyridine derivatives .
属性
分子式 |
C11H13NO4 |
|---|---|
分子量 |
223.22 g/mol |
IUPAC 名称 |
ethyl 2-(6-acetyl-5-hydroxypyridin-2-yl)acetate |
InChI |
InChI=1S/C11H13NO4/c1-3-16-10(15)6-8-4-5-9(14)11(12-8)7(2)13/h4-5,14H,3,6H2,1-2H3 |
InChI 键 |
CTGXURSQEHROTI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=NC(=C(C=C1)O)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


